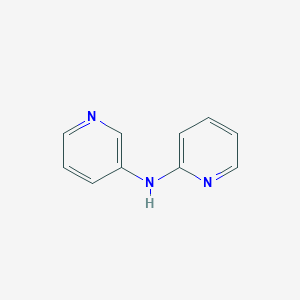

N-(Pyridin-3-yl)pyridin-2-amine

Descripción general

Descripción

N-(Pyridin-3-yl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of two pyridine rings connected via an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(Pyridin-3-yl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

N-(Pyridin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce amine derivatives.

Aplicaciones Científicas De Investigación

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of 2-aminopyrimidine derivatives and serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) . This compound is primarily used in the production of imatinib, an antineoplastic drug, and has shown potential in creating substances with antibacterial and antifungal activities .

Synthesis and Production

The preparation of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves a method where 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one is mixed with 1-(2-methyl-5-nitrophenyl)-guanidine nitrate and an alkali hydroxide, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) . This mixture undergoes a coupling reaction under specific conditions, including a pressure of 1 to 50 MPa and a rotating microwave field with a controlled absorbed microwave power volumetric density . The reaction is conducted at a temperature between 300 and 773K, ensuring that the volumetric density of microwave power absorbed by the reaction system is controlled during the synthesis .

Role as a Precursor

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine acts as a crucial precursor in the synthesis of several active pharmaceutical ingredients .

Imatinib Mesylate

It is used in the production of imatinib mesylate, a tyrosine kinase inhibitor . Imatinib mesylate is effective in treating chronic myelogenous leukemia, acute lymphoblastic leukemia, mesenchymal neoplasms of alimentary tract cells, and skin fibrosarcomata .

Antibacterial and Antifungal Agents

The compound is also utilized to produce 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl-amine)-phenylamine-2,5-dichloro-4-hydroxy-3,6-dioxo-cyclohexa-1,4-dienol (chloranilic acid N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine salt), which exhibits antibacterial and antifungal activities in in vitro tests .

Nilotinib

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is also a precursor in the synthesis of nilotinib, another tyrosine kinase inhibitor . Nilotinib selectively inhibits proliferation and induces apoptosis in cell lines and primary cells of Philadelphia chromosome leukemia in patients with chronic lymphoblastic leukemia .

Pyridin-2-amine derivatives

N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives can be synthesized from corresponding amines using Buchwald-Hartwig amination . Pyridin-2-amines are used as starting material for the production of fused heterocycles, including imidazo-derivatives, that possess biological activities, such as antiviral and immunosuppressive agents . 3-amino-imidazo[1,2-a]pyridines have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase, and 6-aminopyridin-3-ol has been used in the synthesis of new antibiotics .

Applications in Drug Design

Mecanismo De Acción

The mechanism of action of N-(Pyridin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity and modulation of signal transduction pathways .

Comparación Con Compuestos Similares

N-(Pyridin-3-yl)pyridin-2-amine can be compared with other similar compounds, such as:

N-(Pyridin-2-yl)pyridin-2-amine: This compound has a similar structure but with the amine group attached to the second position of the pyridine ring.

N-(Pyridin-2-yl)imidates: These compounds have an imidate group instead of an amine group, leading to different chemical properties and reactivity.

N-(Pyridin-3-yl)pyrazin-2-amine: This compound features a pyrazine ring instead of a second pyridine ring, resulting in distinct chemical behavior.

Actividad Biológica

N-(Pyridin-3-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies that highlight its potential as an anticancer agent, its antibacterial and antifungal properties, and its role in inhibiting specific biological targets.

Synthesis and Structure

This compound and its derivatives have been synthesized using various methods, including the Buchwald-Hartwig amination technique. This method allows for the formation of new N-aryl derivatives with moderate to good yields (27% to 82%) . The structural characterization of these compounds is typically confirmed through techniques such as FT-NMR and FT-IR spectroscopy.

Anticancer Activity

A pivotal study evaluated a series of pyridin-3-yl pyrimidines, including this compound derivatives, for their Bcr-Abl inhibitory and anticancer activities. Notably, certain compounds exhibited potent inhibition against Bcr-Abl, suggesting their potential as therapeutic agents for leukemia .

Case Study: A549 Cell Line

In a comparative analysis, the anticancer effects of these derivatives were found to surpass those of imatinib, a widely used cancer drug. The derivatives demonstrated significant cytotoxicity against the A549 human lung cancer cell line, indicating their potential in treating lung cancer .

Antibacterial and Antifungal Properties

Research has also focused on the antibacterial and antifungal activities of this compound derivatives. These compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative species, as well as fungal pathogens. The biological activity was often superior to that of established commercial antibiotics .

Table 1: Summary of Biological Activities

| Activity | Target Organisms | Results |

|---|---|---|

| Anticancer | A549 (lung cancer) | Higher efficacy than imatinib |

| Antibacterial | Gram-positive and Gram-negative | Superior activity compared to commercial drugs |

| Antifungal | Various fungal species | Effective against specialized aquatic bacteria |

| Antioxidant | General antioxidant assays | IC50 values comparable to ascorbic acid |

The mechanism by which this compound exerts its biological effects is multifaceted. Molecular docking studies suggest that these compounds interact with specific targets such as receptor tyrosine kinases and other enzymes involved in cancer progression .

In Silico Studies

In silico investigations have highlighted the binding affinities of these compounds to various molecular targets, indicating a promising ADME-Tox profile that supports further clinical exploration .

Propiedades

IUPAC Name |

N-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOUVZLLXQKXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.